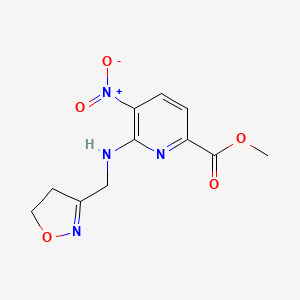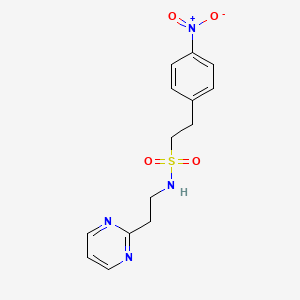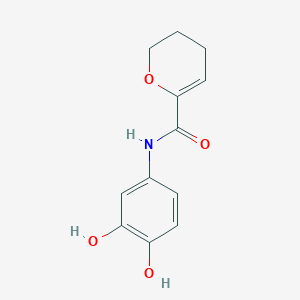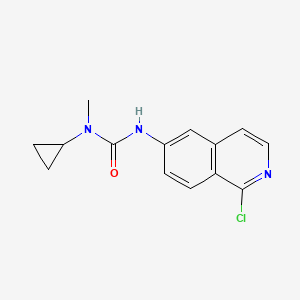
Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate, also known as DMNPY, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyridine carboxylates, which are known for their diverse biological activities. DMNPY has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been found to inhibit the activity of protein kinase B, a key regulator of cell survival and proliferation. These effects contribute to the anti-inflammatory and anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and monocyte chemoattractant protein-1, in macrophages and other immune cells. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and downregulation of anti-apoptotic proteins. In addition, this compound has been shown to inhibit the growth of gram-positive and gram-negative bacteria, suggesting a potential role in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate has several advantages for lab experiments, including its high purity and stability, making it a reliable and consistent compound for research. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to work with in certain assays. In addition, this compound has not been extensively studied in vivo, limiting our understanding of its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the study of Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the potential antimicrobial properties of this compound, particularly against drug-resistant bacteria. Further studies are also needed to elucidate the mechanism of action of this compound and its potential side effects and toxicity in vivo. Overall, this compound is a promising compound for scientific research with potential applications in drug development and antimicrobial therapy.
Métodos De Síntesis
Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate can be synthesized through a multistep process involving the reaction of 2-nitropyridine with 4,5-dihydro-1,2-oxazole, followed by the addition of methylamine and subsequent esterification with methanol. The final product is obtained through recrystallization and purification steps. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
Methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of various inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and downregulation of anti-apoptotic proteins. In addition, this compound has been shown to have antimicrobial activity against gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
methyl 6-(4,5-dihydro-1,2-oxazol-3-ylmethylamino)-5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-19-11(16)8-2-3-9(15(17)18)10(13-8)12-6-7-4-5-20-14-7/h2-3H,4-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSBKRCFJILHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NCC2=NOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylimidazol-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359080.png)

![Tert-butyl 3-[1-[(1-methylpiperidin-3-yl)methylamino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359095.png)

![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![Ethyl 2-[bis(2-hydroxyethyl)carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359130.png)
![2,2-Difluoro-2-[3-hydroxy-1-(6-propan-2-yloxypyridine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7359138.png)

![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![Methyl 4-hydroxy-3-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate](/img/structure/B7359152.png)
![3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea](/img/structure/B7359156.png)

![2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol](/img/structure/B7359168.png)
![2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol](/img/structure/B7359172.png)